(4-Fluoropyridin-2-yl)boronic acid
CAS No.: 1208101-73-8
Cat. No.: VC21094403
Molecular Formula: C5H5BFNO2
Molecular Weight: 140.91 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1208101-73-8 |
---|---|
Molecular Formula | C5H5BFNO2 |
Molecular Weight | 140.91 g/mol |
IUPAC Name | (4-fluoropyridin-2-yl)boronic acid |
Standard InChI | InChI=1S/C5H5BFNO2/c7-4-1-2-8-5(3-4)6(9)10/h1-3,9-10H |
Standard InChI Key | PZRLKJBUBZCNCM-UHFFFAOYSA-N |
SMILES | B(C1=NC=CC(=C1)F)(O)O |
Canonical SMILES | B(C1=NC=CC(=C1)F)(O)O |
Introduction
Chemical Properties and Structure
(4-Fluoropyridin-2-yl)boronic acid (CAS No.: 1208101-73-8) is characterized by a pyridine ring with a fluorine atom at the 4-position and a boronic acid group at the 2-position. The compound has a molecular formula of C5H5BFNO2 and a molecular weight of 140.91 g/mol. Its structure provides unique reactivity patterns that make it valuable in various chemical transformations.
The boronic acid functional group consists of a boron atom bonded to two hydroxyl groups, creating a Lewis acidic center that can interact with various nucleophiles. At physiological pH, boronic acids exist in an equilibrium between the trigonal planar boronic acid form and the tetrahedral boronate anion form, with the position of this equilibrium determined by the pKa of the specific boronic acid. Phenylboronic acid, a structurally related compound, has a pKa of approximately 8.9, suggesting that at neutral pH, (4-Fluoropyridin-2-yl)boronic acid would predominantly exist in its uncharged form .
Table 1: Basic Chemical Properties of (4-Fluoropyridin-2-yl)boronic acid
Synthesis Methods
The synthesis of (4-Fluoropyridin-2-yl)boronic acid typically involves the formation of a boronic acid group on a suitably substituted pyridine ring. Several methodologies have been developed for this purpose, with the most common approaches involving metal-catalyzed borylation reactions.
One of the primary synthetic routes involves the reaction of 2-halo-4-fluoropyridine (typically 2-bromo-4-fluoropyridine or 2-chloro-4-fluoropyridine) with a boron source in the presence of a palladium or nickel catalyst. Common boron sources include bis(pinacolato)diboron (B2pin2), pinacolborane (HBpin), or trialkyl borates followed by hydrolysis. The reaction proceeds through a metal-catalyzed cross-coupling mechanism, where the metal catalyst facilitates the insertion of the boron species into the carbon-halogen bond.
A typical synthetic procedure might involve the following steps:
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Reaction of 2-bromo-4-fluoropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst like Pd(dppf)Cl2
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Use of a base such as potassium acetate in a solvent like dioxane
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Heating the reaction mixture under inert atmosphere
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Subsequent hydrolysis of the resulting boronic ester to obtain the free boronic acid
Alternative approaches may involve directed metallation strategies, where ortho-lithiation of 4-fluoropyridine followed by treatment with a borate electrophile can provide access to the desired boronic acid after appropriate workup and purification steps.
The synthesis of boronic acids requires careful attention to reaction conditions and workup procedures, as these compounds can be sensitive to air and moisture, potentially leading to degradation or formation of boroxines (cyclic trimers) through dehydration processes.
Applications in Organic Synthesis
(4-Fluoropyridin-2-yl)boronic acid serves as a versatile building block in organic synthesis, with its primary utility centered around its participation in carbon-carbon bond forming reactions. The compound's unique structure makes it valuable for constructing complex molecular architectures, particularly those containing fluorinated heterocyclic motifs.
Suzuki-Miyaura Coupling Reactions
The most significant application of (4-Fluoropyridin-2-yl)boronic acid lies in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or heteroaryl halides in the presence of a palladium catalyst to form new carbon-carbon bonds. This reaction is widely employed in the synthesis of diverse pyridine-based molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.
The Suzuki-Miyaura coupling reaction typically proceeds under mild conditions and offers several advantages including:
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Tolerance of various functional groups
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High stereoselectivity and regioselectivity
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Low toxicity of boronic acid reagents compared to other organometallic compounds
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Compatibility with aqueous conditions
The reaction mechanism involves oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the boronic acid, and finally reductive elimination to form the new carbon-carbon bond. The presence of a base is essential for activating the boronic acid through formation of a more reactive boronate species.
Beyond simple biaryl couplings, (4-Fluoropyridin-2-yl)boronic acid can participate in more complex transformations, including sequential or one-pot multi-component reactions, enabling the rapid assembly of complex molecular scaffolds. For instance, it can be used in the construction of fluorinated bipyridines, which are important structural motifs in coordination chemistry and materials science applications.
Biological Activities
Boronic acids, including (4-Fluoropyridin-2-yl)boronic acid, exhibit interesting biological properties that make them valuable in biochemical and medicinal research. The unique electronic and structural characteristics of these compounds enable specific interactions with biological macromolecules, particularly those containing diol functional groups.
Enzyme Inhibition
One of the most significant biological activities of boronic acids is their ability to inhibit certain classes of enzymes. The boronic acid functional group can form reversible covalent bonds with nucleophilic residues in enzyme active sites, particularly with serine and threonine hydroxyl groups. This property makes boronic acids effective inhibitors of serine proteases and other enzymes that utilize diols as substrates.
The inhibitory mechanism typically involves the formation of a tetrahedral boronate complex through nucleophilic attack by the enzyme's catalytic residue on the boron atom. This mimics the tetrahedral transition state of the enzyme's natural reaction, leading to competitive inhibition. The reversibility of this interaction is a key advantage, as it reduces the risk of permanent enzyme modification and potential immunogenic responses.
Interactions with Biological Macromolecules
Beyond enzyme inhibition, (4-Fluoropyridin-2-yl)boronic acid can interact with various biological macromolecules through its affinity for diol-containing structures. This property has been exploited in the development of boronic acid-based sensors for carbohydrates and other biomolecules containing vicinal diol groups.
The fluorine substituent on the pyridine ring can enhance these interactions through several mechanisms:
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Increasing the acidity of the boronic acid, thereby affecting its binding properties
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Participating in hydrogen bonding networks
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Modifying the electronic distribution of the pyridine ring, influencing its interactions with aromatic residues in proteins
These diverse interaction modes make (4-Fluoropyridin-2-yl)boronic acid and related compounds valuable tools in chemical biology and drug discovery efforts, particularly for targeting carbohydrate-processing enzymes and glycoproteins.
Medicinal Chemistry Applications
The unique structural and electronic properties of (4-Fluoropyridin-2-yl)boronic acid make it valuable in medicinal chemistry applications. Its incorporation into drug candidates can enhance pharmacological properties and enable specific interactions with biological targets.
In drug development, boronic acids have gained attention for their ability to form reversible covalent bonds with target proteins, offering potential advantages in terms of binding affinity and selectivity. The fluorinated pyridine moiety provides additional benefits, including enhanced metabolic stability and modulated lipophilicity, which can improve pharmacokinetic properties of drug candidates.
Research has highlighted the potential of boronic acid-containing compounds in the development of proteasome inhibitors and anticancer agents. For instance, studies on related boron-containing compounds have demonstrated their efficacy as noncompetitive antagonists of chemokine receptors CXCR1 and CXCR2, which play key roles in inflammatory diseases and carcinogenesis . One such compound, SX-517, described as "the first reported boronic acid chemokine antagonist," represents a novel pharmacophore for CXCR1/2 antagonism .
Table 2: Comparison of (4-Fluoropyridin-2-yl)boronic acid with Similar Compounds
The strategic placement of the fluorine atom and boronic acid group in (4-Fluoropyridin-2-yl)boronic acid provides unique properties compared to its structural analogs. These subtle structural variations can significantly impact biological activity, selectivity profiles, and physicochemical properties, offering medicinal chemists valuable options for structure-activity relationship studies and lead optimization efforts.
Research Findings and Developments
Recent research has expanded our understanding of the applications and potential of (4-Fluoropyridin-2-yl)boronic acid in various fields. Studies continue to reveal new aspects of its reactivity and biological properties, opening avenues for further investigation and development.
In the field of medicinal chemistry, boronic acids have demonstrated significant potential as enzyme inhibitors and receptor antagonists. Research into boronic acid-based antagonists of chemokine receptors CXCR1 and CXCR2 has shown promising results, with compounds like SX-517 exhibiting potent inhibition of CXCL1-induced Ca2+ flux in human polymorphonuclear cells with an IC50 of 38 nM . While these studies don't specifically focus on (4-Fluoropyridin-2-yl)boronic acid, they highlight the broader potential of heterocyclic boronic acids in drug discovery.
Synthetic methodology research has also advanced, with new catalytic systems and reaction conditions being developed to improve the synthesis and functionalization of heterocyclic boronic acids. These developments have enhanced the accessibility of compounds like (4-Fluoropyridin-2-yl)boronic acid and expanded their utility in complex molecule synthesis.
Materials science applications represent another growth area, with fluorinated heterocycles finding use in the development of novel functional materials such as organic light-emitting diodes (OLEDs), photovoltaic cells, and coordination polymers. The unique electronic properties of fluorinated pyridines, combined with the coordination capabilities of boronic acids, make compounds like (4-Fluoropyridin-2-yl)boronic acid interesting candidates for materials applications.
Computational studies have also contributed to our understanding of the structural and electronic properties of heterocyclic boronic acids, providing insights into their reactivity patterns and interaction modes with biological targets. These theoretical approaches complement experimental investigations and guide rational design strategies in both synthetic and medicinal chemistry applications.
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